Tos-PEG7-CH2CO2tBu
Overview
Description
Tos-PEG7-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .
Mechanism of Action
Target of Action
Tos-PEG7-CH2CO2tBu is primarily used as a PEG linker in the field of drug delivery . Its main targets are biomolecules that can undergo conjugation through amide coupling reactions .
Mode of Action
This compound contains a t-butyl ester and a tosyl group . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid . This free acid can then undergo conjugation with the terminal amino group of biomolecules through amide coupling reactions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
It’s known that the compound plays a crucial role in facilitating drug delivery by increasing the solubility of the resulting compound in aqueous media .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the increased solubility of the resulting compound in aqueous media . This facilitates the delivery of drugs to their target sites, enhancing their efficacy.
Action Environment
The action of this compound is influenced by the pH of the environment. The t-butyl protected carboxyl group can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tos-PEG7-CH2CO2tBu is synthesized through a multi-step process involving the attachment of a tosyl group and a t-butyl ester to a PEG chain. The hydrophilic PEG spacer is introduced to enhance solubility in aqueous media. The t-butyl protected carboxyl group is added to allow for deprotection under acidic conditions, facilitating further conjugation reactions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The process typically includes purification steps such as column chromatography to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Tos-PEG7-CH2CO2tBu undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a very good leaving group, making it suitable for nucleophilic substitution reactions.
Deprotection: The t-butyl ester can be deprotected under acidic conditions to form a free carboxyl group
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiol groups and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, are used to remove the t-butyl protecting group
Major Products Formed
Nucleophilic Substitution: The major products are PEG derivatives with substituted nucleophiles.
Deprotection: The major product is the free carboxyl group, which can undergo further conjugation reactions
Scientific Research Applications
Tos-PEG7-CH2CO2tBu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Utilized in the production of functionalized materials and coatings
Comparison with Similar Compounds
Similar Compounds
Tos-PEG4-CH2CO2tBu: A shorter PEG spacer, resulting in lower solubility in aqueous media.
Tos-PEG12-CH2CO2tBu: A longer PEG spacer, providing higher solubility but potentially more steric hindrance in reactions.
Tos-PEG7-CH2CO2H: Lacks the t-butyl protecting group, making it less versatile for certain applications
Uniqueness
Tos-PEG7-CH2CO2tBu is unique due to its balanced PEG spacer length, which provides optimal solubility and reactivity. The presence of both the tosyl group and the t-butyl ester allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O11S/c1-22-5-7-23(8-6-22)37(27,28)35-20-19-33-16-15-31-12-11-29-9-10-30-13-14-32-17-18-34-21-24(26)36-25(2,3)4/h5-8H,9-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPLDSHYHFUPLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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